2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2418692-65-4 . It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Future Directions
The use of 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring has shown promise in drug discovery projects . The replacement of the phenyl ring with this bioisostere in certain drugs has led to improved physicochemical properties . This suggests potential future directions in the design and synthesis of new drugs.
Mechanism of Action
Target of Action
The primary target of the compound “2-(2-Oxabicyclo[22Similar compounds have been found to inhibit calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The exact mode of action of “2-(2-Oxabicyclo[22It can be inferred that if the compound acts similarly to its analogs, it may interact with its target enzyme, calcineurin, leading to changes in the enzyme’s activity .
Biochemical Pathways
The specific biochemical pathways affected by “2-(2-Oxabicyclo[22Calcineurin, a potential target of the compound, is known to modulate cellular transduction events such as t-cell activation and cell proliferation via reversible phosphorylation of serine and threonine residues .
Result of Action
The molecular and cellular effects of the action of “2-(2-Oxabicyclo[22If the compound acts similarly to its analogs, it may lead to changes in cellular transduction events, potentially affecting processes such as t-cell activation and cell proliferation .
Properties
IUPAC Name |
2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJYEQRRQIZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.